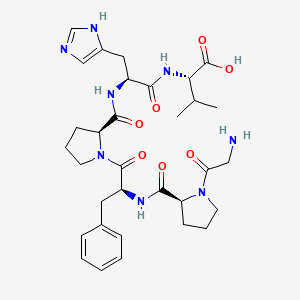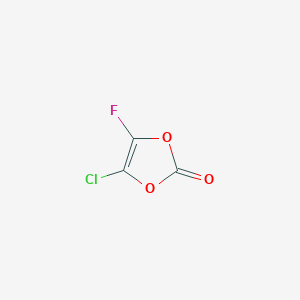![molecular formula C16H14N2O3 B14194745 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- CAS No. 832691-10-8](/img/structure/B14194745.png)
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- typically involves the nitration of carbazole followed by the introduction of the propenyloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrocarbazole is then reacted with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the propenyloxy methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic nature of carbazole allows for electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Coupling Reactions: The propenyloxy methyl group can participate in various coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Reduction: Amino derivatives of carbazole.
Substitution: Halogenated carbazole derivatives.
Coupling Reactions: Complex carbazole-based structures with various functional groups.
Scientific Research Applications
Chemistry: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-, have shown potential in biological applications such as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the carbazole core can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
9-Methyl-9H-carbazole-3-carboxylic acid: Used in the synthesis of various organic compounds and materials.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: Hydroxylated derivatives with potential pharmacological applications.
Uniqueness: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- stands out due to the presence of both a nitro group and a propenyloxy methyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research and development.
Properties
CAS No. |
832691-10-8 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-nitro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14N2O3/c1-2-9-21-11-17-15-6-4-3-5-13(15)14-10-12(18(19)20)7-8-16(14)17/h2-8,10H,1,9,11H2 |
InChI Key |
GLWACPYVHNDYBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
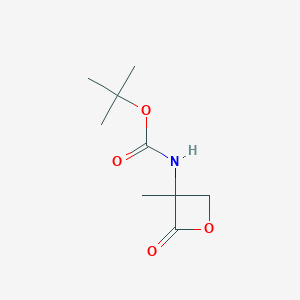

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
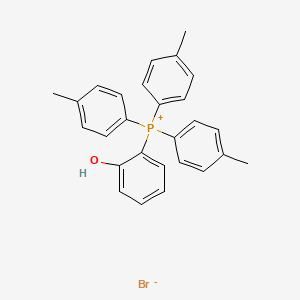
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
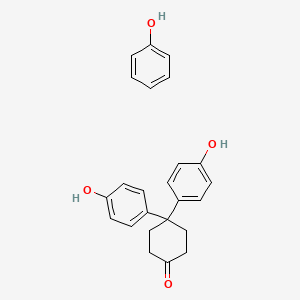

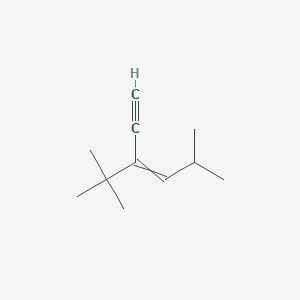
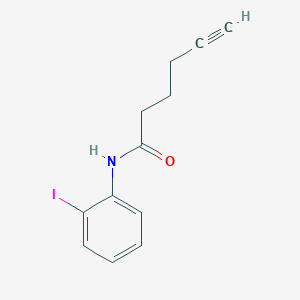
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
